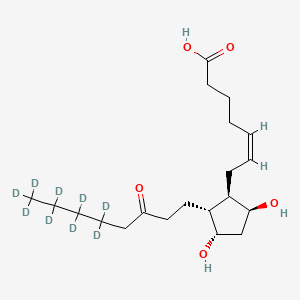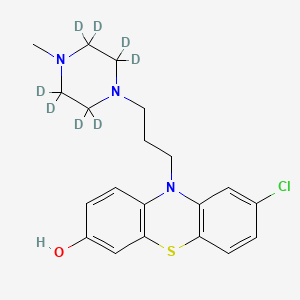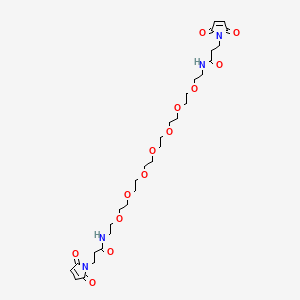
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .
科学的研究の応用
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
The compound exerts its effects through the formation of stable thioether bonds between the maleimide groups and thiol-containing biomolecules . This linkage enhances the solubility and stability of the conjugated molecules, making them suitable for various applications. The PEG chain also increases the hydrophilicity of the compound, improving its compatibility with biological systems .
類似化合物との比較
Similar Compounds
Bis-Mal-PEG2: Contains a shorter PEG chain, resulting in lower solubility and stability compared to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate.
Bis-Mal-PEG4: Contains a longer PEG chain, which may offer higher solubility but could also result in increased steric hindrance.
Uniqueness
This compound strikes a balance between solubility and stability, making it a versatile and widely used compound in various scientific research applications .
特性
分子式 |
C31H35N3O14 |
|---|---|
分子量 |
673.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
InChIキー |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


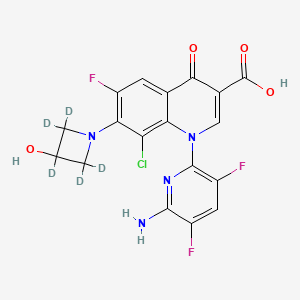
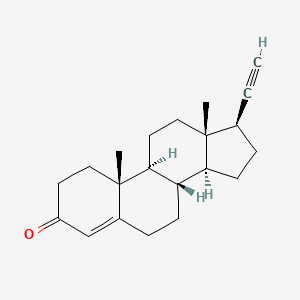
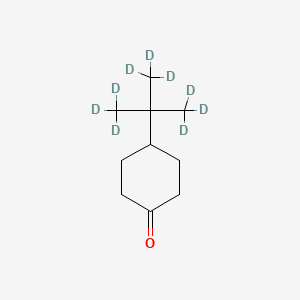
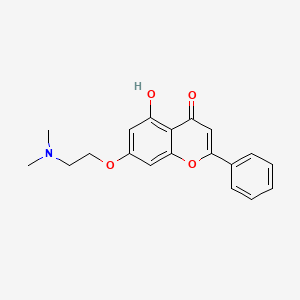
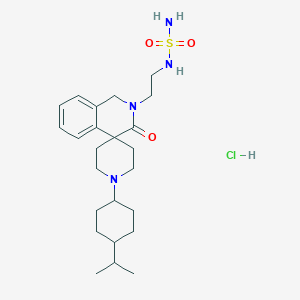
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

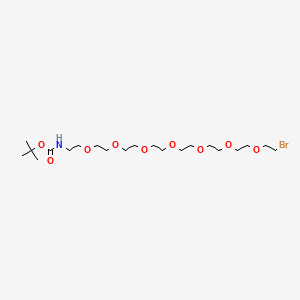
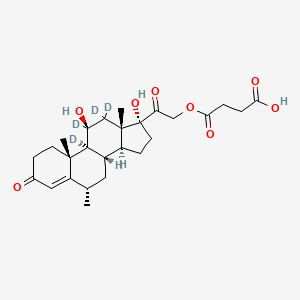
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
